molecular formula C16H19N3O5 B13890241 Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate

Cat. No.: B13890241
M. Wt: 333.34 g/mol
InChI Key: CWVPVUFDRKEZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The tert-butoxycarbonyl (Boc) group attached to the amino group provides stability and protection during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate typically involves multiple steps

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized to form the quinazolinone structure.

    Introduction of Boc-Protected Amino Group: The Boc-protected amino group is introduced by reacting the quinazolinone core with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Methyl Ester Group: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and continuous production, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ether as solvents.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors involved in various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under specific conditions to reveal the active amino group, which can then interact with the target site. The quinazolinone core provides a rigid structure that enhances binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its quinazolinone core, which provides specific chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoquinazolin-3-yl]acetate

InChI

InChI=1S/C16H19N3O5/c1-16(2,3)24-15(22)18-10-5-6-12-11(7-10)14(21)19(9-17-12)8-13(20)23-4/h5-7,9H,8H2,1-4H3,(H,18,22)

InChI Key

CWVPVUFDRKEZBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=CN(C2=O)CC(=O)OC

Origin of Product

United States

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